

# "5-(Difluoromethoxy)pyridin-2-amine" molecular weight and formula

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## Compound of Interest

Compound Name: 5-(Difluoromethoxy)pyridin-2-amine

Cat. No.: B177875

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## An In-depth Technical Guide to 5-(Difluoromethoxy)pyridin-2-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **5-(Difluoromethoxy)pyridin-2-amine**, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis.

## Core Compound Data

**5-(Difluoromethoxy)pyridin-2-amine** is a substituted pyridine compound. The integration of a difluoromethoxy group into the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

## Quantitative Molecular Data

The fundamental molecular properties of **5-(Difluoromethoxy)pyridin-2-amine** are summarized in the table below.

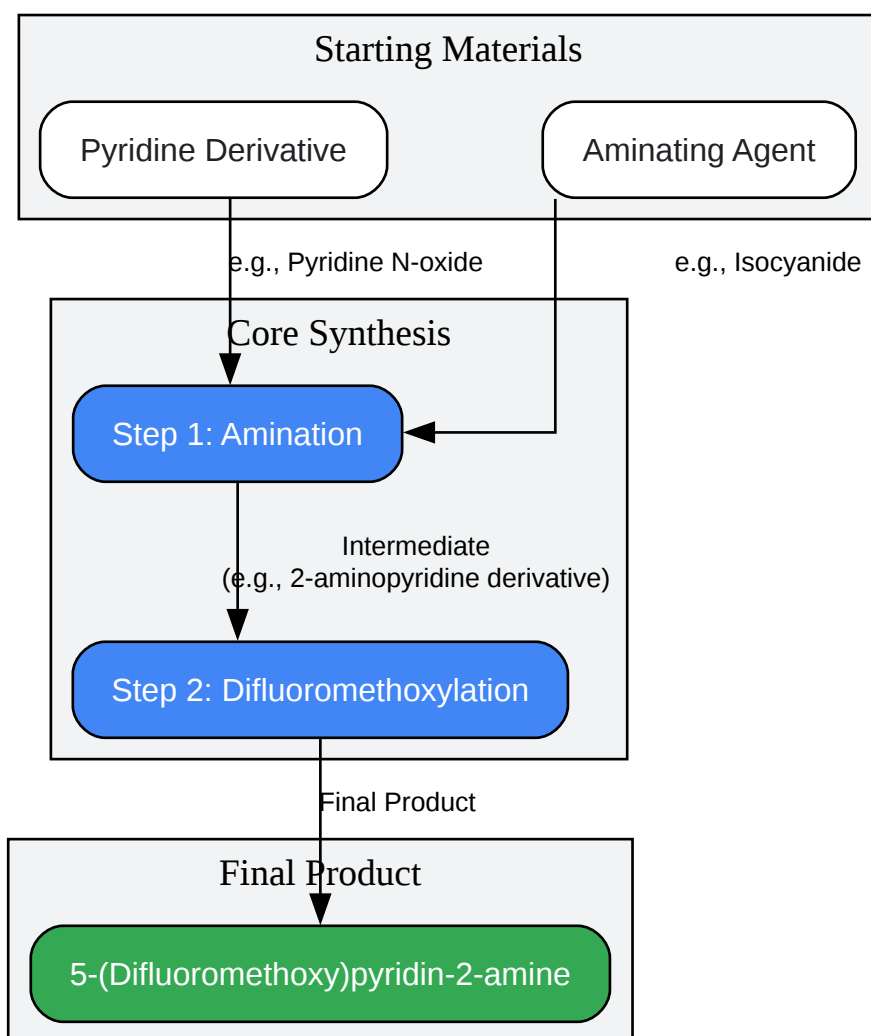
Property	Value	Citations
Molecular Formula	C6H6F2N2O	[1][2][3]
Molecular Weight	160.124 g/mol	
Monoisotopic Mass	160.04482 Da	
CAS Number	110861-14-8	

## Synthesis and Experimental Protocols

The synthesis of substituted 2-aminopyridines can be achieved through various established methods. While specific literature detailing the synthesis of **5-(Difluoromethoxy)pyridin-2-amine** was not found, a plausible synthetic route can be extrapolated from general procedures for analogous compounds. A common approach involves the nucleophilic aromatic substitution on a suitably functionalized pyridine ring.

### Proposed Synthetic Pathway

A potential synthetic route to **5-(Difluoromethoxy)pyridin-2-amine** could begin with a pyridine N-oxide, which is then aminated. The difluoromethoxy group can be introduced either before or after the amination step. The following diagram illustrates a conceptual workflow for its synthesis.



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Caption: Conceptual workflow for the synthesis of **5-(Difluoromethoxy)pyridin-2-amine**.

## General Experimental Protocol for 2-Amination of a Pyridine Derivative

The following protocol is a generalized procedure adapted from methods for the synthesis of 2-aminopyridines and may require optimization for this specific compound.[4]

- **Reaction Setup:** In a microwave reaction tube, combine the pyridine N-oxide starting material (1.0 equivalent), an isocyanide (1.0 equivalent), and a Lewis acid such as TMSOTf (1.0 equivalent) in a suitable solvent mixture (e.g., 3:1 MeCN/DMF).[4]

- Heating: Stir the mixture and heat it to approximately 105°C for several hours under a nitrogen atmosphere.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After the reaction is complete, concentrate the mixture to remove volatile organic solvents. Add 1 M HCl and THF to the residue and stir at an elevated temperature (e.g., 50°C) to facilitate the conversion of any formamide intermediate to the desired amine.[4]
- Extraction: Add ethyl acetate to the reaction mixture and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.[4]
- Purification: Purify the crude product using flash chromatography to yield the final 2-aminopyridine derivative.[4]

## Analytical Methods

The characterization of **5-(Difluoromethoxy)pyridin-2-amine** and the monitoring of its synthesis would typically involve a combination of spectroscopic and chromatographic techniques.

## High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of the synthesized compound.

- Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or MALDI-TOF instrument, can be used.[5]
- Sample Preparation: Samples are typically prepared using a suitable matrix, such as 2,5-dihydroxybenzoic acid for MALDI analysis.[5]
- Analysis: The analysis is performed in positive ion mode to detect protonated molecules (e.g., [M+H]<sup>+</sup>). The high mass accuracy of the instrument (typically < 5 ppm) allows for the unambiguous determination of the molecular formula from the measured mass-to-charge ratio (m/z).[5]

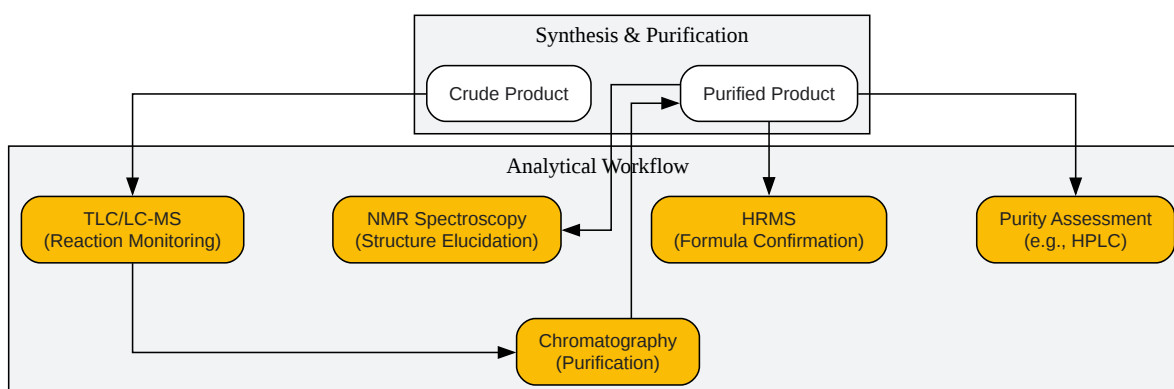
## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectroscopy would be essential for the structural elucidation of the molecule, confirming the connectivity of atoms and the presence of the difluoromethoxy group.

## Chromatographic Analysis

Techniques such as TLC, HPLC, and GC-MS are routinely used to assess the purity of the compound and to monitor the progress of the synthesis and purification steps.

The following diagram illustrates a typical analytical workflow for the characterization of the final product.



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Caption: Analytical workflow for the characterization of **5-(Difluoromethoxy)pyridin-2-amine**.

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## References

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